

# Application Notes: High-Dimensional Cell Cycle Analysis Using **Idoxuridine** in Mass Cytometry

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## Compound of Interest

Compound Name: Idoxuridine

Cat. No.: B1674378

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## Introduction

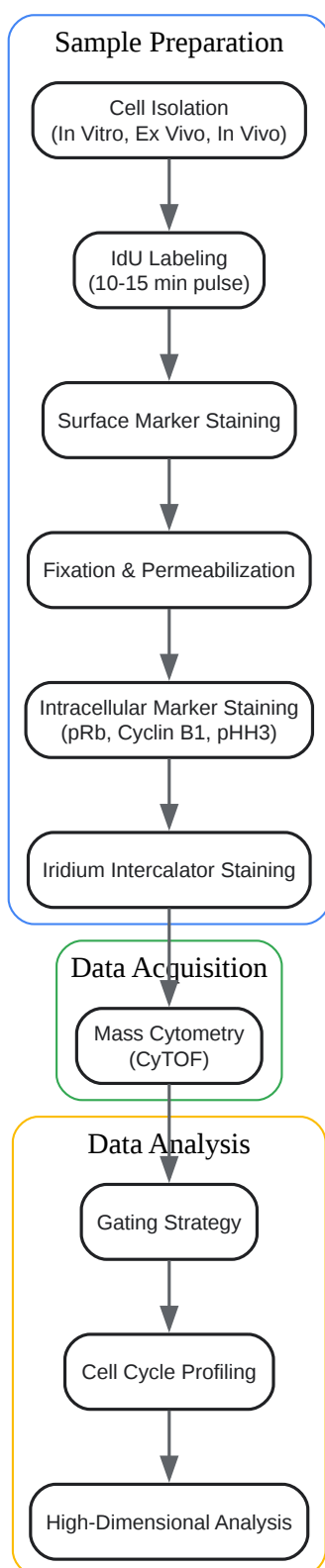
Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful technology for high-dimensional single-cell analysis, enabling the simultaneous measurement of over 40 parameters.<sup>[1]</sup> The integration of cell cycle analysis into mass cytometry panels allows for a deep understanding of cellular proliferation in complex biological systems, which is critical in fields such as oncology, immunology, and developmental biology.<sup>[2][3]</sup> This protocol details the use of the thymidine analog **Idoxuridine** (IdU) to accurately identify and characterize cell cycle phases in conjunction with other protein markers by mass cytometry.

IdU, a halogenated pyrimidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.<sup>[4][5]</sup> A key advantage of using IdU in a mass cytometry workflow is its direct detection using metal-conjugated antibodies, which eliminates the need for secondary antibodies or harsh DNA denaturation methods often required for BrdU detection.<sup>[4][6]</sup> This preserves cellular epitopes for simultaneous antibody staining. The rapid incorporation of IdU, with incubation times as short as 10-15 minutes, allows for precise labeling of the S-phase population.<sup>[4][7]</sup>

By combining IdU labeling with antibodies against key cell cycle regulatory proteins such as phosphorylated Retinoblastoma protein (pRb), Cyclin B1, and phosphorylated Histone H3 (pHH3), it is possible to clearly delineate all five phases of the cell cycle: G0, G1, S, G2, and M.<sup>[2][6]</sup> This comprehensive approach enables researchers to investigate the intricate interplay between the cell cycle and various cellular processes at a single-cell level.<sup>[3]</sup>

## Experimental Workflow Overview

The experimental workflow for cell cycle analysis using IdU in mass cytometry involves several key stages, from sample preparation to data acquisition and analysis. The following diagram provides a high-level overview of the process.

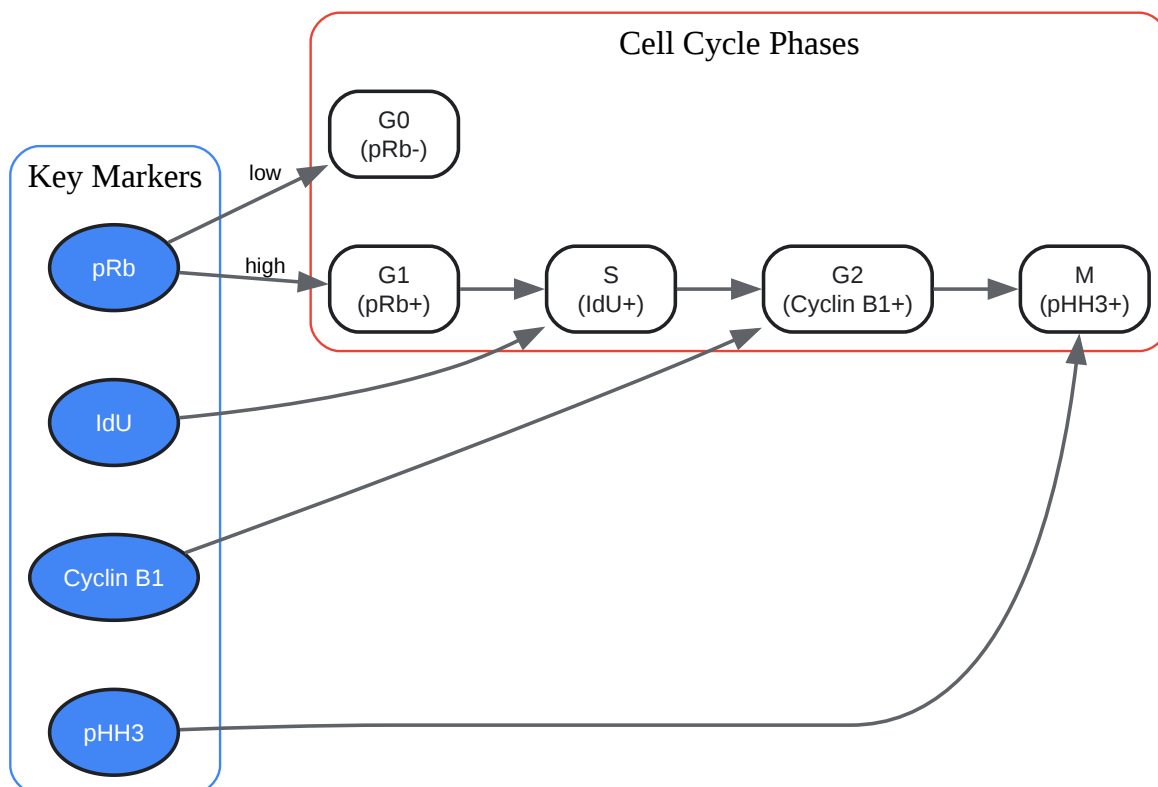


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**Figure 1:** Experimental workflow for IdU-based cell cycle analysis by mass cytometry.

## Cell Cycle Phase Determination

The combination of IdU and specific intracellular markers allows for the precise gating of cell cycle phases. The following diagram illustrates the logical relationships between the markers used to define each phase.



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**Figure 2:** Marker-based gating strategy for cell cycle phases.

## Detailed Protocol: IdU Staining for Mass Cytometry

This protocol is adapted for the analysis of cell cycle state in various cell types, including cultured cell lines and primary cells.[2]

## Reagents and Materials

Reagent/Material	Supplier	Catalog No. (Example)
5-Iodo-2'-deoxyuridine (IdU)	Sigma-Aldrich	I7125
Cell-ID™ Cisplatin	Fluidigm	201064
Maxpar® Cell Staining Buffer	Fluidigm	201068
Maxpar® Fix and Perm Buffer	Fluidigm	201067
Cell-ID™ Intercalator-Ir	Fluidigm	201192A
Metal-conjugated antibodies	Fluidigm or custom	-

## Experimental Procedure

### 1. Cell Preparation and IdU Labeling

- For suspension cells or adherent cells harvested into a single-cell suspension, adjust the cell concentration to  $1 \times 10^6$  cells/mL in pre-warmed culture medium.
- Add IdU to a final concentration of 10  $\mu$ M.
- Incubate for 10-15 minutes at 37°C.[7] Note: Longer incubation times may reduce the resolution between S and G2/M phases as labeled cells progress through the cell cycle.[7]
- To stop the labeling, immediately place the cells on ice and wash twice with 2 mL of cold Maxpar® Cell Staining Buffer.

### 2. Surface Marker Staining

- Centrifuge cells at 500 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in the appropriate volume of the surface antibody cocktail.
- Incubate for 30 minutes at room temperature.
- Wash the cells twice with 2 mL of Maxpar® Cell Staining Buffer.

### 3. Fixation and Permeabilization

- Resuspend the cell pellet in 1 mL of Maxpar® Fix and Perm Buffer.
- Incubate for 60 minutes at 4°C.
- Wash the cells twice with 2 mL of Maxpar® Cell Staining Buffer. Note: At this point, cells can be stored at -80°C for later analysis.[\[7\]](#)

#### 4. Intracellular and IdU Staining

- Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail, including the metal-conjugated anti-IdU antibody and antibodies against other intracellular cell cycle markers (e.g., anti-pRb, anti-Cyclin B1, anti-pHH3).
- Incubate for 60 minutes at room temperature.
- Wash the cells twice with 2 mL of Maxpar® Cell Staining Buffer.

#### 5. Iridium Intercalator Staining

- Resuspend the cell pellet in 1 mL of 1:2000 diluted Cell-ID™ Intercalator-Ir in PBS.
- Incubate for 20 minutes at room temperature.
- Wash the cells once with 2 mL of Maxpar® Cell Staining Buffer and once with 2 mL of deionized water.

#### 6. Data Acquisition

- Resuspend the final cell pellet in deionized water and adjust the concentration for acquisition on a CyTOF mass cytometer.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the IdU-based cell cycle analysis protocol.

Parameter	Value	Notes
IdU Labeling		
IdU Concentration	10 $\mu$ M	
Incubation Time	10-15 minutes	Shorter times are sufficient for S-phase labeling.[6]
Incubation Temperature	37°C	
Antibody Staining		
Surface Staining Time	30 minutes	Room Temperature
Intracellular Staining Time	60 minutes	Room Temperature
Fixation & Permeabilization		
Incubation Time	60 minutes	4°C
DNA Staining		
Iridium Intercalator Dilution	1:2000	In PBS
Incubation Time	20 minutes	Room Temperature

## Cell Cycle Marker Panel Example

This table provides an example of a panel of metal-conjugated antibodies for cell cycle analysis by mass cytometry. The specific metal isotopes should be chosen based on the available channels and the abundance of the target proteins to minimize signal overlap.

Marker	Specificity	Metal Isotope (Example)
IdU	Incorporated into DNA (S-phase)	127I
pRb (S807/811)	G1/S transition	151Eu
Cyclin B1	G2/M phase	165Ho
pHH3 (S28)	M phase	175Lu
Iridium Intercalator	DNA Content	191/193Ir

## References

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